molecular formula C7H7BBrNO3 B6303897 3-Aminocarbonyl-5-bromophenylboronic acid CAS No. 2121513-97-9

3-Aminocarbonyl-5-bromophenylboronic acid

Cat. No.: B6303897
CAS No.: 2121513-97-9
M. Wt: 243.85 g/mol
InChI Key: VUEQXFIUMDEIIM-UHFFFAOYSA-N
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Description

3-Aminocarbonyl-5-bromophenylboronic acid is a boronic acid derivative with the molecular formula C7H7BBrNO3 and a molecular weight of 243.85 g/mol . This compound is characterized by the presence of an aminocarbonyl group and a bromine atom attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

3-Aminocarbonyl-5-bromophenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

Types of Reactions

3-Aminocarbonyl-5-bromophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Boronic esters or boronic acids with different substituents.

    Reduction: Amines or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminocarbonyl-5-bromophenylboronic acid is unique due to the presence of both an aminocarbonyl group and a bromine atom on the phenyl ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to simpler boronic acids.

Properties

IUPAC Name

(3-bromo-5-carbamoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQXFIUMDEIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230448
Record name Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-97-9
Record name Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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